molecular formula C18H15N3O4 B12926660 2-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)ethyl 2H-chromene-3-carboxylate

2-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)ethyl 2H-chromene-3-carboxylate

Cat. No.: B12926660
M. Wt: 337.3 g/mol
InChI Key: UURXPTUZSFDEHT-UHFFFAOYSA-N
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Description

2-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)ethyl 2H-chromene-3-carboxylate is a complex organic compound that features a triazolopyridine moiety fused with a chromene carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)ethyl 2H-chromene-3-carboxylate typically involves multi-step reactions starting from commercially available reagents. The key steps include the formation of the triazolopyridine core and the subsequent attachment of the chromene carboxylate group. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate cyclization and condensation reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)ethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of 2-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)ethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high affinity, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)ethyl 2H-chromene-3-carboxylate is unique due to its combination of the triazolopyridine and chromene carboxylate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)ethyl 2H-chromene-3-carboxylate

InChI

InChI=1S/C18H15N3O4/c22-17(14-11-13-5-1-2-6-15(13)25-12-14)24-10-9-21-18(23)20-8-4-3-7-16(20)19-21/h1-8,11H,9-10,12H2

InChI Key

UURXPTUZSFDEHT-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)OCCN3C(=O)N4C=CC=CC4=N3

Origin of Product

United States

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